molecular formula C17H19Cl2N5O4 B4891969 7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(DIMETHYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(DIMETHYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4891969
M. Wt: 428.3 g/mol
InChI Key: RTTGXAQBAYCWGI-UHFFFAOYSA-N
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Description

7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(DIMETHYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C21H28Cl2N6O4 and a molecular weight of 499.401 g/mol . This compound is known for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(DIMETHYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting with the preparation of the purine core. The reaction typically involves the condensation of appropriate starting materials under controlled conditions to introduce the 2,4-dichlorophenoxy and dimethylamino groups . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(DIMETHYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives .

Mechanism of Action

The mechanism of action of 7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(DIMETHYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(DIMETHYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its unique combination of functional groups and the purine core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O4/c1-22(2)16-20-14-13(15(26)21-17(27)23(14)3)24(16)7-10(25)8-28-12-5-4-9(18)6-11(12)19/h4-6,10,25H,7-8H2,1-3H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTGXAQBAYCWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC(COC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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